

# Spectral data interpretation for vinyl hexanoate (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Vinyl hexanoate

Cat. No.: B1346608

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## Spectral Data Interpretation of Vinyl Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **vinyl hexanoate**, a key chemical intermediate. The interpretation of its Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS) data is detailed herein. This document serves as a valuable resource for the structural elucidation and quality control of **vinyl hexanoate** in research and development settings.

## Spectroscopic Data Summary

The spectral data for **vinyl hexanoate** is summarized in the following tables, providing a clear and concise reference for its key identifying features.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectral Data for **Vinyl Hexanoate** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.27	dd	1H	=CH-O
4.86	dd	1H	H <sub>2</sub> C= (trans to O)
4.55	dd	1H	H <sub>2</sub> C= (cis to O)
2.37	t	2H	-C(=O)-CH <sub>2</sub> -
1.66	p	2H	-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> -
1.33	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
0.91	t	3H	-CH <sub>3</sub>

dd = doublet of doublets, t = triplet, p = pentet, m = multiplet

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for Vinyl Hexanoate

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
172.5	-C=O
141.2	=CH-O
97.6	H <sub>2</sub> C=
34.2	-C(=O)-CH <sub>2</sub> -
31.3	-CH <sub>2</sub> -
24.5	-CH <sub>2</sub> -
22.3	-CH <sub>2</sub> -
13.9	-CH <sub>3</sub>

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Characteristic FT-IR Absorption Bands for **Vinyl Hexanoate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	=C-H stretch (vinyl)
2958, 2872	Strong	C-H stretch (aliphatic)
1765	Strong	C=O stretch (ester)
1647	Medium	C=C stretch (vinyl)
1140	Strong	C-O stretch (ester)
945, 875	Strong	=C-H bend (vinyl out-of-plane)

## Electron Ionization-Mass Spectrometry (EI-MS)

Table 4: Key Mass Spectrometry Fragments for **Vinyl Hexanoate**

m/z	Relative Intensity (%)	Proposed Fragment
142	< 5	[M] <sup>+</sup> (Molecular Ion)
99	58.4	[M - C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>
71	37.6	[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>
43	100	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>

## Experimental Protocols

The following sections detail the standard operating procedures for the acquisition of the spectral data presented.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

A solution of **vinyl hexanoate** (approximately 10-20 mg for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is filtered through a glass

wool plug in a Pasteur pipette directly into a 5 mm NMR tube. The NMR tube is then placed in the spectrometer's autosampler or manually inserted into the magnet.

For  $^1\text{H}$  NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is conducted with a  $45^\circ$  pulse width, a relaxation delay of 2-5 seconds, and the accumulation of 1024-4096 scans to achieve an adequate signal-to-noise ratio. The resulting free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## FT-IR Spectroscopy

A drop of neat **vinyl hexanoate** is placed on the surface of a clean, dry attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide). The sample is then clamped to ensure good contact with the crystal surface. Alternatively, for transmission spectroscopy, a drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

A background spectrum of the empty ATR crystal or the clean salt plates is first recorded. Subsequently, the sample spectrum is acquired. The instrument is typically set to scan the mid-infrared range ( $4000\text{--}400\text{ cm}^{-1}$ ). A total of 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  to generate the final spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

## Electron Ionization-Mass Spectrometry (EI-MS)

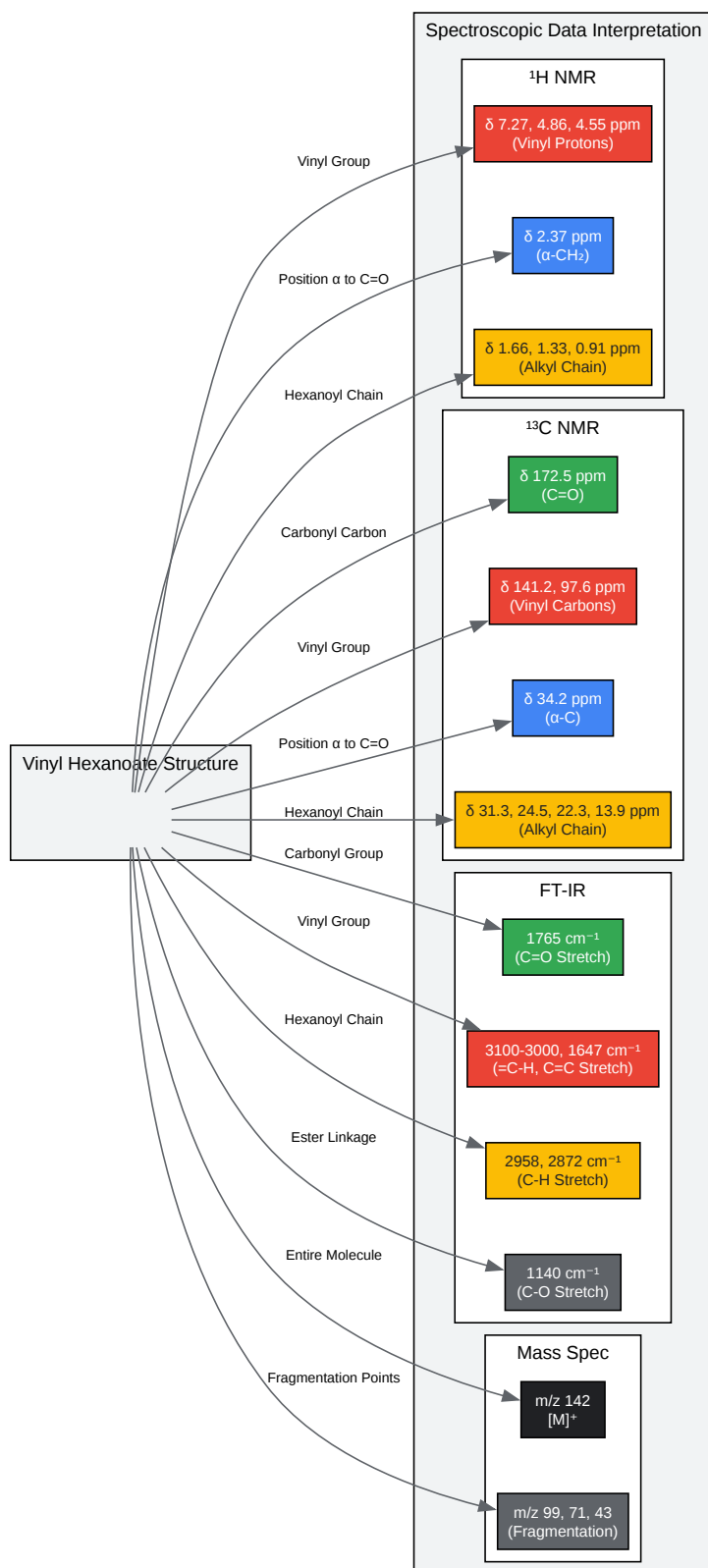
A dilute solution of **vinyl hexanoate** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. A small volume (typically  $1\text{ }\mu\text{L}$ ) of this solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The GC is equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based column) and is operated with a temperature program to ensure the volatilization and separation of the analyte.

As **vinyl hexanoate** elutes from the GC column, it enters the ion source of the mass spectrometer, which is maintained under a high vacuum. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated into the

mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ). A detector records the abundance of each ion, generating a mass spectrum.

## Spectral Interpretation and Structural Correlation

The following diagram illustrates the relationship between the different spectroscopic data and the molecular structure of **vinyl hexanoate**.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)